(2S)-2-(15N)azanyl(213C)butanedioic acid
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Overview
Description
(2S)-2-(15N)azanyl(213C)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. The compound features nitrogen-15 and carbon-13 isotopes, which are often used in research to trace molecular pathways and study reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl(213C)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the proper incorporation of the isotopes.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized reactors and purification systems to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)azanyl(213C)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-2-(15N)azanyl(213C)butanedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of nitrogen and carbon into biomolecules.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(15N)azanyl(213C)butanedioic acid involves its incorporation into biological systems where it can be traced using spectroscopic methods. The isotopic labels allow researchers to follow the compound through metabolic pathways and understand its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminobutanedioic acid: Similar structure but without isotopic labeling.
(2S)-2-(15N)azanylbutanedioic acid: Contains only nitrogen-15 isotope.
(2S)-2-(213C)butanedioic acid: Contains only carbon-13 isotope.
Uniqueness
(2S)-2-(15N)azanyl(213C)butanedioic acid is unique due to its dual isotopic labeling, which provides more detailed information in tracing studies compared to compounds with a single isotopic label.
Properties
Molecular Formula |
C4H7NO4 |
---|---|
Molecular Weight |
135.09 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl(213C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1,5+1 |
InChI Key |
CKLJMWTZIZZHCS-RFNQUSIASA-N |
Isomeric SMILES |
C([13C@@H](C(=O)O)[15NH2])C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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